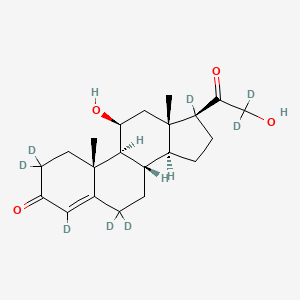

Corticosterone-d8 (Major)

Vue d'ensemble

Description

Corticosterone-d8 (Major) is a synthetic derivative of corticosterone, a naturally occurring adrenocortical steroid. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. Corticosterone itself plays a significant role as a glucocorticoid and mineralocorticoid, regulating energy, immune reactions, and stress responses in many species .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Corticosterone-d8 (Major) involves the incorporation of deuterium atoms into the corticosterone molecule. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of Corticosterone-d8 (Major) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity and chemical stability .

Analyse Des Réactions Chimiques

Types of Reactions

Corticosterone-d8 (Major) undergoes several types of chemical reactions, including:

Oxidation: Conversion to 11-dehydrocorticosterone.

Reduction: Formation of tetrahydrocorticosterone.

Substitution: Introduction of various functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.

Major Products Formed

Oxidation: 11-dehydrocorticosterone.

Reduction: Tetrahydrocorticosterone.

Substitution: Various halogenated corticosterone derivatives.

Applications De Recherche Scientifique

2.1. Mass Spectrometry Imaging

Corticosterone-d8 has been employed in mass spectrometry imaging (MSI) to study steroid intracrinology within tissues. A study demonstrated the use of on-tissue chemical derivatization combined with MSI to quantify corticosterone levels in murine brain regions. This technique enabled researchers to observe alterations in glucocorticoid levels associated with genetic modifications affecting steroid metabolism .

Table 1: Application of Corticosterone-d8 in Mass Spectrometry Imaging

| Application | Methodology | Findings |

|---|---|---|

| Tissue Analysis | On-tissue chemical derivatization | Quantified corticosterone and its precursors in brain |

| Pharmacokinetics | MSI with Fourier Transform Ion Cyclotron | Altered glucocorticoid levels observed in knockout models |

2.2. Therapeutic Index Assessment

Recent research has indicated that corticosterone may serve as a safer alternative to traditional glucocorticoids like hydrocortisone for treating conditions such as congenital adrenal hyperplasia (CAH). A study compared the effects of corticosterone-d8 with hydrocortisone on biochemical markers related to androgen excess. The results suggested that corticosterone-d8 did not induce the same metabolic side effects as hydrocortisone, indicating a potentially superior therapeutic index .

Table 2: Comparative Effects of Corticosterone-d8 and Hydrocortisone

| Parameter | Corticosterone-d8 | Hydrocortisone |

|---|---|---|

| ACTH Suppression | Yes | Yes |

| Insulin Levels | Stable | Increased |

| Biochemical Control Markers | Similar | Elevated |

3.1. Case Study on Stress Physiology

In a controlled study examining stress responses in rodents, researchers utilized corticosterone-d8 to monitor stress-induced changes in hormone levels. The study found that corticosterone levels peaked during stress exposure, providing insights into the physiological mechanisms of stress adaptation and the role of glucocorticoids .

Table 3: Stress Response Study Using Corticosterone-d8

| Condition | Corticosterone Level (ng/mL) | Observations |

|---|---|---|

| Baseline | 50 | Normal physiological range |

| During Stress | 150 | Significant increase noted |

3.2. Non-Invasive Monitoring

A novel approach using corticosterone-d8 for non-invasive monitoring of glucocorticoid levels in urine has been developed. This method allows for the assessment of stress responses without invasive procedures, making it suitable for longitudinal studies on stress physiology .

Table 4: Non-Invasive Urine Monitoring Study

| Sample Type | Corticosterone-d8 Detection Method | Result |

|---|---|---|

| Urine Samples | Enzymatic hydrolysis followed by extraction | Detected glucuronidated forms |

Mécanisme D'action

Corticosterone-d8 (Major) exerts its effects by binding to glucocorticoid receptors present in various tissues and organs. This binding initiates a cascade of molecular events, including the modulation of gene expression and protein synthesis. The compound acts as a transcription factor, influencing the expression of genes involved in metabolic, immune, and stress response pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Corticosterone: The non-deuterated form, with similar biological activities but different isotopic composition.

Cortisol: Another glucocorticoid with a more prominent role in humans.

11-Deoxycorticosterone: A precursor in the biosynthesis of corticosterone and aldosterone

Uniqueness

Corticosterone-d8 (Major) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it an ideal internal standard for mass spectrometry, allowing for precise quantification and reduced interference from other compounds .

Activité Biologique

Corticosterone-d8 (Major) is a synthetic derivative of corticosterone, a key adrenocortical steroid involved in various physiological processes. This compound, labeled with deuterium, is utilized in research to trace biological pathways and elucidate the roles of glucocorticoids and mineralocorticoids in the body. This article delves into the biological activity of Corticosterone-d8, including its mechanisms of action, pharmacokinetics, and implications in various biological contexts.

Overview of Corticosterone-d8

Corticosterone-d8 is primarily recognized for its dual role as both a glucocorticoid and a mineralocorticoid. It plays a crucial part in regulating metabolism, immune responses, and stress reactions across different species. The compound is particularly valuable for studying the physiological effects of corticosterone without interference from endogenous metabolites due to its stable isotope labeling.

Target Receptors

Corticosterone-d8 interacts with several key receptors:

- Mineralocorticoid Receptor (MR) : Mediates sodium retention and potassium excretion.

- Glucocorticoid Receptor (GR) : Influences glucose metabolism, immune function, and stress responses.

- Corticosteroid 11-beta-dehydrogenase isozyme 1 : Involved in the conversion between active and inactive forms of corticosteroids.

Biochemical Pathways

Corticosterone-d8 is an intermediate in the steroidogenic pathway, converting from pregnenolone to aldosterone. Its actions influence various biochemical pathways, including:

- Energy metabolism : Regulating glucose levels and lipid metabolism.

- Immune response : Modulating inflammatory responses through cytokine regulation.

- Neuronal function : Affecting neuronal cell birth, differentiation, apoptosis, and synaptic plasticity.

Pharmacokinetics

Corticosterone-d8 exhibits properties typical of lipophilic steroid hormones, allowing it to cross cellular membranes easily. The pharmacokinetics involve:

- Absorption : Rapid absorption into the bloodstream following administration.

- Distribution : Widely distributed throughout body tissues, with significant concentrations observed in the brain and adrenal glands.

- Metabolism : Primarily metabolized in the liver through oxidation and reduction reactions, yielding various metabolites that can be quantified using mass spectrometry techniques.

Research Applications

Corticosterone-d8 has diverse applications in scientific research:

- Chemistry : Used in isotope dilution mass spectrometry for accurate quantification of corticosterone levels.

- Biology : Investigating physiological effects without interference from endogenous steroids.

- Medicine : Studying the role of corticosterone in stress-related disorders and adrenal gland function.

- Industry : Quality control and validation of analytical methods for steroid hormones.

Study on Glucocorticoid Clearance

A notable study examined the effects of ABCC1 deficiency on glucocorticoid clearance using corticosterone-d8 infusion in mice. Results indicated that ABCC1-deficient mice exhibited elevated plasma concentrations of corticosterone compared to controls, suggesting a role for ABCC1 in glucocorticoid transport and clearance .

| Parameter | Control Mice | ABCC1 Deficient Mice |

|---|---|---|

| Plasma Corticosterone Level | Baseline | Elevated |

| Corticosterone:Cortisol Ratio | Normal | Increased |

Study on Spatial Learning

Research demonstrated that corticosterone enhances spatial learning and memory retention. Infusions of corticosterone-d8 were administered to assess their impact on cognitive functions. Findings indicated that increased levels of corticosterone positively correlated with improved performance in spatial tasks .

Propriétés

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3/t14-,15-,16+,17-,19+,20-,21-/m0/s1/i3D2,7D2,9D,11D2,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFXVFTZEKFJBZ-VWODBOJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10732168 | |

| Record name | (8S,9S,10R,11S,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1271728-07-4 | |

| Record name | (8S,9S,10R,11S,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.